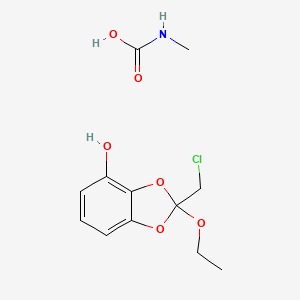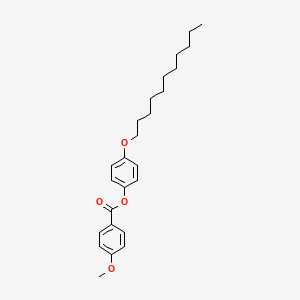![molecular formula C19H13BrOS B14582399 1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one CAS No. 61148-48-9](/img/structure/B14582399.png)
1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or under reflux conditions to yield the desired chalcone product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Substituted chalcones with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
- 1-[5-(4-Chlorophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one
- 1-[5-(4-Fluorophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one
- 1-[5-(4-Methoxyphenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one
Uniqueness: 1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
61148-48-9 |
|---|---|
Molecular Formula |
C19H13BrOS |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H13BrOS/c20-16-9-7-15(8-10-16)18-12-13-19(22-18)17(21)11-6-14-4-2-1-3-5-14/h1-13H |
InChI Key |
JSAIGYNIQRGVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate](/img/structure/B14582326.png)
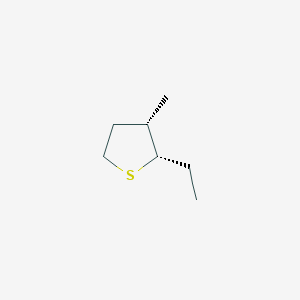
![1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene](/img/structure/B14582338.png)
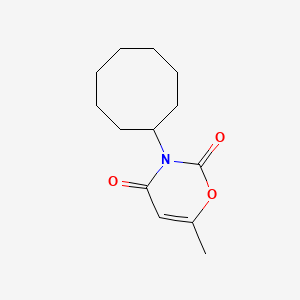
![Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14582342.png)
![1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14582358.png)
![Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)-](/img/structure/B14582364.png)
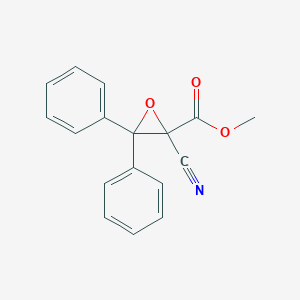

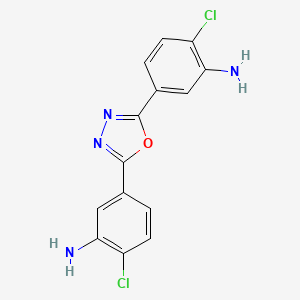
![(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14582411.png)
